molecular formula C17H23ClN2O2 B12562832 1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one CAS No. 171054-44-7

1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B12562832
CAS No.: 171054-44-7
M. Wt: 322.8 g/mol
InChI Key: YCZYEHRZPALWEQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one is a synthetic organic compound with a complex structure It features a pyrrolidin-2-one core substituted with a 4-chlorophenyl group and a 4-methoxypiperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Methoxypiperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is reacted with a suitable leaving group on the pyrrolidin-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidin-4-ol: Shares the chlorophenyl and piperidine moieties but differs in the core structure.

    1-(4-Chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one: Similar core structure but different substituents on the piperidine ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

171054-44-7

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C17H23ClN2O2/c1-22-16-7-9-19(10-8-16)12-13-6-11-20(17(13)21)15-4-2-14(18)3-5-15/h2-5,13,16H,6-12H2,1H3

InChI Key

YCZYEHRZPALWEQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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